

An In-depth Technical Guide to N-octyl-3-phenylpropanamide

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Compound of Interest

Compound Name: *N*-octyl-3-phenylpropanamide

Cat. No.: B330106

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-octyl-3-phenylpropanamide**, a substituted amide with potential applications in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and physicochemical properties, offering insights for its use in research and development.

Chemical Identity and Nomenclature

- IUPAC Name: 3-phenyl-N-octylpropanamide[1]
- CAS Number: Information on a specific CAS number for **N-octyl-3-phenylpropanamide** is not readily available in public databases. The parent compound, 3-phenylpropanamide, has the CAS number 102-93-2.[2][3][4]
- Molecular Formula: C₁₇H₂₇NO[1]
- Molecular Weight: 261.41 g/mol [1]

Table 1: Chemical Identifiers for **N-octyl-3-phenylpropanamide**

Identifier	Value	Source
IUPAC Name	3-phenyl-N-octylpropanamide	SpectraBase[1]
Molecular Formula	C ₁₇ H ₂₇ NO	SpectraBase[1]
Molecular Weight	261.41 g/mol	SpectraBase[1]
InChI	InChI=1S/C17H27NO/c1-2-3-4-5-6-10-15-18-17(19)14-13-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,18,19)	SpectraBase[1]
InChIKey	UPYAMNRVNJVHBE-UHFFFAOYSA-N	SpectraBase[1]
SMILES	C(NCCCCCCCC)(=O)CCC1=CC=CC=C1	SpectraBase[1]

Rationale in Drug Discovery

N-substituted amides are a significant class of organic compounds in pharmaceutical chemistry.[5] Their prevalence stems from their ability to form strong hydrogen bonds with biological targets, which can enhance binding affinity and, consequently, therapeutic efficacy.[5] The amide bond is a critical component in the backbone of peptides and proteins and is present in approximately a quarter of all marketed drugs.[6]

The N-octyl substituent in **N-octyl-3-phenylpropanamide** introduces a significant lipophilic character to the molecule. This modification can be strategically employed in drug design to modulate pharmacokinetic properties such as:

- **Solubility:** Increasing lipophilicity can decrease aqueous solubility but enhance solubility in lipidic environments, potentially influencing membrane permeability.
- **Metabolic Stability:** The nature of the N-substituent can affect the metabolic stability of the amide bond, influencing the drug's half-life.[5]

- **Membrane Permeability:** The octyl chain can facilitate the passage of the molecule across biological membranes, which is crucial for reaching intracellular targets.

The 3-phenylpropanamide scaffold itself is a versatile building block in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[7]

Synthesis and Experimental Protocols

The synthesis of **N-octyl-3-phenylpropanamide** can be achieved through standard amidation reactions. Below are two common protocols for the synthesis of N-substituted amides, adapted for this specific compound.

Protocol 1: Acid Chloride Route

This is a two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the amine.

Step 1: Formation of 3-Phenylpropanoyl Chloride

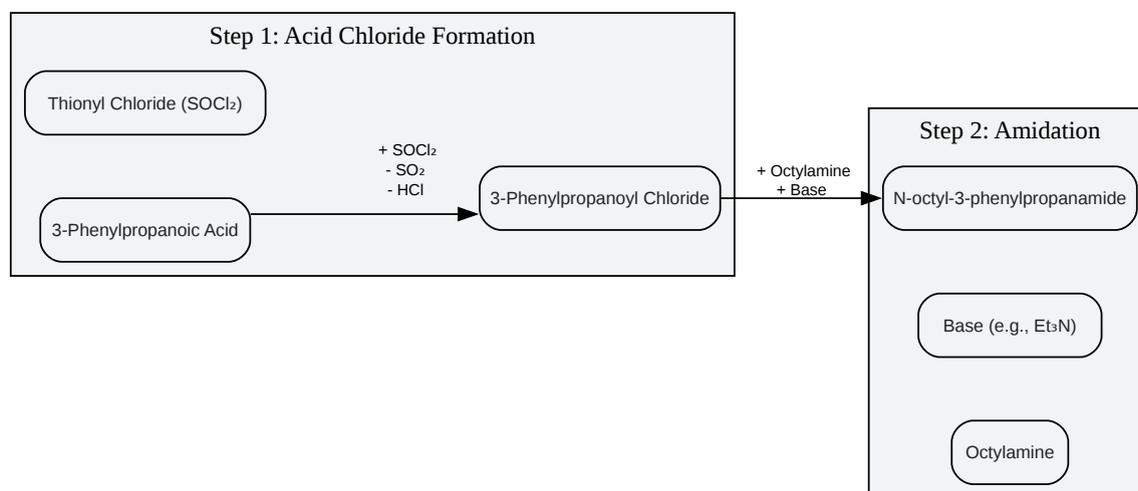
- **Reagents:** 3-phenylpropanoic acid, Thionyl chloride (SOCl_2)
- **Procedure:** 3-phenylpropanoic acid is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane (DCM) or under neat conditions. The reaction is typically performed at room temperature or with gentle heating. The excess thionyl chloride and the HCl byproduct are removed under reduced pressure to yield the crude 3-phenylpropanoyl chloride.

Step 2: Amidation

- **Reagents:** 3-phenylpropanoyl chloride, Octylamine, a non-nucleophilic base (e.g., triethylamine or pyridine)
- **Procedure:** The crude 3-phenylpropanoyl chloride is dissolved in an aprotic solvent such as DCM. The solution is cooled in an ice bath, and octylamine, along with the base, is added dropwise. The base is necessary to neutralize the HCl generated during the reaction. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The

organic layer is then washed, dried, and concentrated to yield the crude **N-octyl-3-phenylpropanamide**, which can be further purified by chromatography.

Figure 1: Synthesis via Acid Chloride Route.



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Caption: Figure 1: Synthesis via Acid Chloride Route.

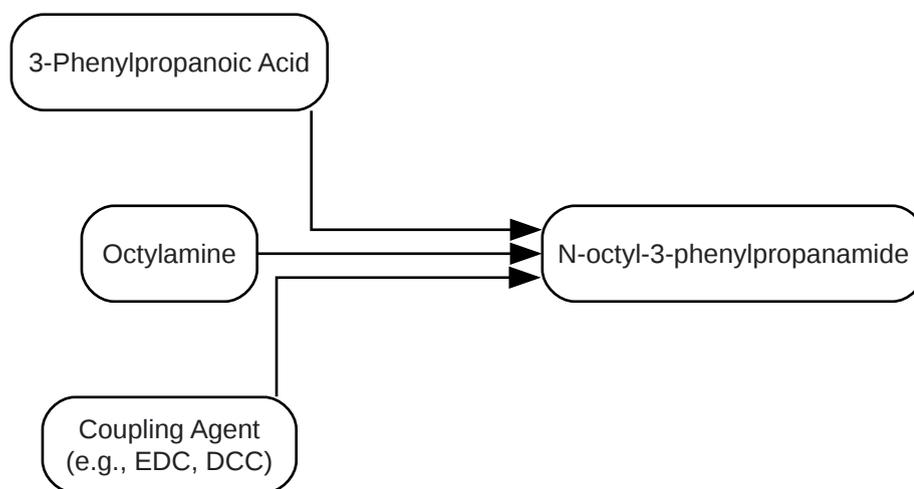
Protocol 2: Carbodiimide-Mediated Amidation

This method directly couples the carboxylic acid and the amine using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

- Reagents: 3-phenylpropanoic acid, Octylamine, EDC·HCl (or DCC), and optionally a catalyst like 4-dimethylaminopyridine (DMAP).
- Procedure: 3-phenylpropanoic acid and octylamine are dissolved in a suitable aprotic solvent (e.g., DCM or DMF). EDC·HCl is then added to the mixture, often in the presence of a catalytic amount of DMAP. The reaction is stirred at room temperature until completion. The

byproducts (dicyclohexylurea if DCC is used, or a water-soluble urea derivative with EDC) are removed by filtration or aqueous workup. The final product is then isolated and purified as described in the previous method.

Figure 2: Carbodiimide-Mediated Synthesis.



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Caption: Figure 2: Carbodiimide-Mediated Synthesis.

Physicochemical and Spectroscopic Data

The characterization of **N-octyl-3-phenylpropanamide** is crucial for confirming its identity and purity.

Table 2: Predicted and Experimental Physicochemical Properties

Property	Value	Notes
Molecular Weight	261.409 g/mol	---
Exact Mass	261.209264 g/mol	From SpectraBase[1]
Appearance	White to off-white solid	Predicted based on the parent compound, 3-phenylpropanamide.[2]
Solubility	Sparingly soluble in water, soluble in organic solvents	Predicted based on the parent compound and the presence of the octyl chain.[2]

Spectroscopic Data

- ¹³C NMR: The carbon NMR spectrum is expected to show signals for the carbonyl carbon, the carbons of the phenyl ring, the two aliphatic carbons of the propanamide backbone, and the eight carbons of the octyl chain.[7]
- ¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the propanamide backbone, the methylene protons of the octyl chain, a triplet for the terminal methyl group of the octyl chain, and a broad signal for the N-H proton of the amide.
- FTIR Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the C=O stretch of the amide group, typically in the range of 1630-1680 cm⁻¹. Another characteristic absorption would be the N-H stretch, usually appearing as a single peak in the 3350-3250 cm⁻¹ region for secondary amides.

SpectraBase provides computed ¹³C NMR and experimental FTIR data for "Propanamide, 3-phenyl-N-octyl-".[1]

Potential Applications and Future Directions

The unique combination of a phenylpropanamide core and a long N-alkyl chain suggests several potential applications for **N-octyl-3-phenylpropanamide** in drug discovery and development:

- **Neurological Disorders:** The lipophilic nature of the molecule could facilitate its entry into the central nervous system, making it a candidate for modification and testing against neurological targets.
- **Antimicrobial Agents:** The phenylpropanoid class of compounds is known for a broad spectrum of pharmacological activities, including antimicrobial effects.[7] The octyl chain could enhance the interaction of the molecule with bacterial cell membranes.
- **Probe for Biological Studies:** This compound could serve as a molecular probe to study the influence of lipophilicity on the activity of a particular pharmacophore.

Further research is warranted to explore the biological activity profile of **N-octyl-3-phenylpropanamide** and its derivatives. Synthesis of a library of related compounds with varying N-alkyl chain lengths could provide valuable structure-activity relationship (SAR) data.

Conclusion

N-octyl-3-phenylpropanamide is a molecule of interest for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its structure offers a platform for further chemical modification. The strategic incorporation of an N-octyl group provides a means to modulate the pharmacokinetic properties of the 3-phenylpropanamide scaffold, potentially leading to the development of novel therapeutic agents.

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